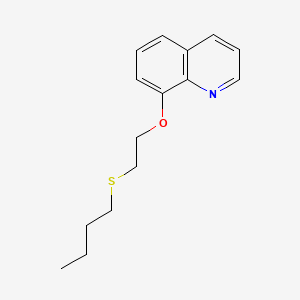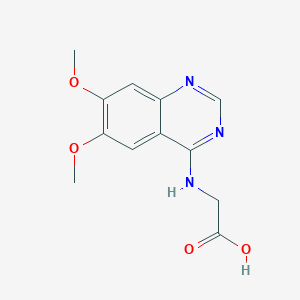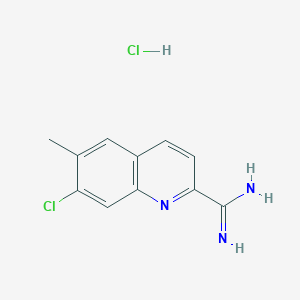
2-(4-hydroxystyryl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-hydroxystyryl)-4H-chromen-4-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and photochemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxystyryl)-4H-chromen-4-one typically involves the reaction of 4-hydroxybenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-hydroxystyryl)-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond in the styryl group can be reduced to form a saturated compound.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include ketones, saturated compounds, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(4-hydroxystyryl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits significant biological activities, including antioxidant and antimicrobial properties.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of organic nonlinear optical materials for terahertz technology .
Wirkmechanismus
The mechanism of action of 2-(4-hydroxystyryl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The styryl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions contribute to the compound’s biological activities, such as antioxidant and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-hydroxystyryl)-1-naphthopyrylium: Shares similar photochemical properties but differs in its structural framework.
Rheadinin: A bis(styrylpyrone) compound with antioxidant activity.
7-Hydroxy-2-(4-hydroxystyryl)-1-benzopyrylium: Exhibits similar pH-dependent photochemical reactions .
Uniqueness
2-(4-hydroxystyryl)-4H-chromen-4-one is unique due to its combination of a chromen-4-one core with a styryl group, which imparts distinct photochemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C17H12O3 |
|---|---|
Molekulargewicht |
264.27 g/mol |
IUPAC-Name |
2-[(E)-2-(4-hydroxyphenyl)ethenyl]chromen-4-one |
InChI |
InChI=1S/C17H12O3/c18-13-8-5-12(6-9-13)7-10-14-11-16(19)15-3-1-2-4-17(15)20-14/h1-11,18H/b10-7+ |
InChI-Schlüssel |
ISGWXGAFFYUDTI-JXMROGBWSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)/C=C/C3=CC=C(C=C3)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C=CC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11856253.png)
![[2,3'-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl-](/img/structure/B11856263.png)
![7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline](/img/structure/B11856264.png)





![Ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate](/img/structure/B11856295.png)
![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B11856296.png)



![Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11856317.png)
